molecular formula C24H22N2OS B5917908 N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B5917908
M. Wt: 386.5 g/mol
InChI Key: FFBLKOSEZMMNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the phenylsulfanyl group and the benzyl group. The final step involves the formation of the acetamide moiety. Reaction conditions often include the use of organic solvents such as dichloromethane and bases like lutidine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can be compared with other indole derivatives, such as:

What sets this compound apart is the presence of the phenylsulfanyl group, which can significantly influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-benzyl-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-26-21-15-9-8-14-20(21)24(28-19-12-6-3-7-13-19)22(26)16-23(27)25-17-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLKOSEZMMNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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